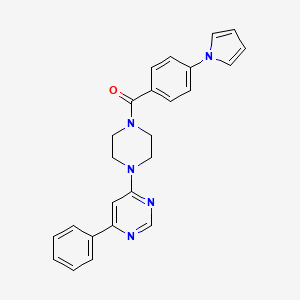
(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Studies have extensively explored the metabolism and disposition of compounds structurally similar to "(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone", focusing on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, was investigated in humans, revealing extensive metabolism and the identification of multiple metabolites through oxidation and glucuronidation processes (Christopher et al., 2010). This study provides insight into the complex metabolic pathways that similar compounds may undergo in the human body.
Therapeutic Potential
Research on arylpiperazine derivatives containing isonicotinic and picolinic nuclei has suggested their anxiolytic-like effects, indicating potential therapeutic applications for anxiety disorders. Behavioral and biochemical studies have explored the mechanisms of action of these compounds, focusing on their effects on the GABAergic and serotonin systems, as well as their antioxidant activity, highlighting the broad pharmacological properties and therapeutic possibilities of compounds within this chemical class (Kędzierska et al., 2019).
Environmental and Toxicological Studies
Investigations into the environmental exposure and toxicological effects of various compounds, including organophosphate and pyrethroid pesticides, have been conducted to understand the impact of chemical exposure on human health, particularly in children. These studies measure urinary metabolites to assess exposure levels and explore associations with health outcomes, thereby contributing to our understanding of the potential risks associated with chemical exposure and informing public health policies (Bravo et al., 2019).
Mécanisme D'action
Target of Action
The compound, also known as “(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone”, is a derivative of pyrrole . Pyrrole derivatives have been reported to have multiple targets, including dihydrofolate reductase , tyrosine kinase , cyclin-dependent kinase , and adenosine receptor . These targets play crucial roles in various biological processes, such as cell growth, signal transduction, and energy metabolism .
Mode of Action
The compound interacts with its targets, leading to changes in their activities. For instance, as a dihydrofolate reductase inhibitor, it can prevent the conversion of dihydrofolate to tetrahydrofolate, a key step in DNA synthesis . As a tyrosine kinase inhibitor, it can block signal transduction pathways, affecting cell growth and proliferation
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the folic acid pathway by inhibiting dihydrofolate reductase . It can also affect various signal transduction pathways by inhibiting tyrosine kinase . The inhibition of these pathways can lead to downstream effects such as the suppression of cell growth and proliferation .
Result of Action
The compound’s action on its targets and pathways can lead to various molecular and cellular effects. For instance, it can inhibit cell growth and proliferation due to its effects on dihydrofolate reductase and tyrosine kinase . It can also potentially exhibit antibacterial activity .
Propriétés
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c31-25(21-8-10-22(11-9-21)28-12-4-5-13-28)30-16-14-29(15-17-30)24-18-23(26-19-27-24)20-6-2-1-3-7-20/h1-13,18-19H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIVCDKCWWZYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2942199.png)
![2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid](/img/structure/B2942201.png)
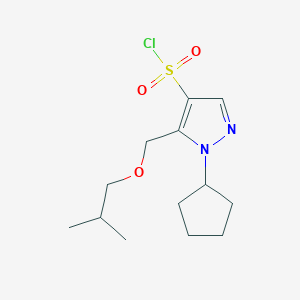
![(4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2942205.png)
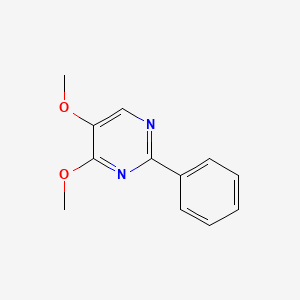
![N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2942208.png)
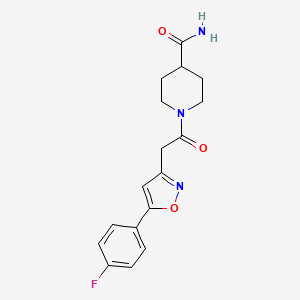
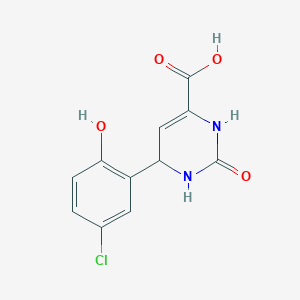
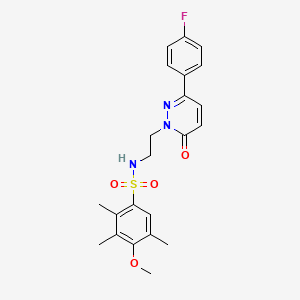
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2942214.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2942217.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2942219.png)
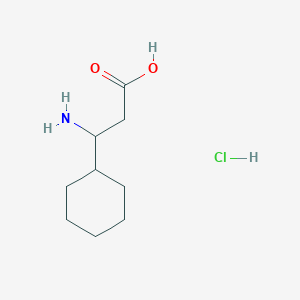
![2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2942221.png)